5-I-RTX

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

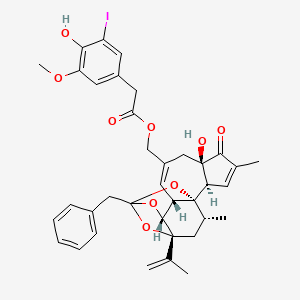

ヨードレシニフェラトキシンは、一過性受容体電位バニロイド1受容体の強力な競合的アンタゴニストです。これは、ユーフォルビア・レシニフェラ植物のラテックスに見られる天然化合物であるレシニフェラトキシンから誘導されています。 ヨードレシニフェラトキシンは、一過性受容体電位バニロイド1受容体に対する高い親和性と、疼痛経路を調節する能力で知られています .

準備方法

合成経路と反応条件: ヨードレシニフェラトキシンは、求電子置換反応によってレシニフェラトキシンから合成することができます。 レシニフェラトキシンの5位におけるヨウ素化は、一過性受容体電位バニロイド1受容体のアゴニストからアンタゴニストに変換します . この反応は通常、ヨウ化物を置換基として使用し、目的の位置の選択的ヨウ素化を確実にするために制御された条件下で行われます。

工業生産方法: ヨードレシニフェラトキシンの工業生産には、レシニフェラトキシンの大規模合成とその後のヨウ素化が含まれます。このプロセスでは、高い収率と純度を達成するために、温度、pH、試薬の濃度などの反応条件を正確に制御する必要があります。 最終生成物は、クロマトグラフィーなどの技術を使用して、不純物や副生成物を除去して精製されます .

化学反応の分析

反応の種類: ヨードレシニフェラトキシンは、以下を含むさまざまな化学反応を受けます。

酸化: この化合物は、特定の条件下で酸化されて酸化誘導体を形成することができます。

還元: 分子に存在する官能基を修飾するために、還元反応を実施することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、レシニフェラトキシンのヨウ素化はヨードレシニフェラトキシンをもたらし、酸化および還元反応はさまざまな酸化および還元誘導体を生成します .

4. 科学研究アプリケーション

ヨードレシニフェラトキシンは、以下を含む幅広い科学研究アプリケーションを持っています。

化学: バニロイド受容体の構造活性相関を研究し、新しい受容体アンタゴニストを開発するためのツールとして使用されます。

生物学: この化合物は、疼痛経路と感覚ニューロンの機能に関する研究で使用されています。

医学: ヨードレシニフェラトキシンは、疼痛管理と神経変性疾患における潜在的な治療用途について調査されています。

科学的研究の応用

Iodoresiniferatoxin has a wide range of scientific research applications, including:

Chemistry: It is used as a tool to study the structure-activity relationships of vanilloid receptors and to develop new receptor antagonists.

Biology: The compound is employed in research on pain pathways and sensory neuron function.

Medicine: Iodoresiniferatoxin is investigated for its potential therapeutic applications in pain management and neurodegenerative diseases.

Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control processes

作用機序

ヨードレシニフェラトキシンは、カプサイシン、熱、および低pHによって活性化されるカルシウム透過性イオンチャネルである一過性受容体電位バニロイド1受容体に結合することで効果を発揮します。チャネル孔をブロックすることによって、ヨードレシニフェラトキシンはカルシウムイオンの流入を防ぎ、それによって受容体の活性を阻害します。 この拮抗作用は、疼痛経路を調節し、疼痛知覚を軽減します .

類似化合物:

レシニフェラトキシン: ヨードレシニフェラトキシンが誘導される、一過性受容体電位バニロイド1受容体の強力なアゴニスト。

カプサイシン: チリペッパーに一般的に見られる、一過性受容体電位バニロイド1受容体の別のアゴニスト。

ユニークさ: ヨードレシニフェラトキシンは、一過性受容体電位バニロイド1受容体に対する高い親和性と選択性のためにユニークです。レシニフェラトキシンやカプサイシンとは異なり、アゴニストであるヨードレシニフェラトキシンはアンタゴニストとして作用するため、受容体の阻害メカニズムを研究するのに役立ちます。 疼痛経路を高い効力で調節する能力は、他の類似化合物とは異なります .

類似化合物との比較

Resiniferatoxin: A potent agonist of the Transient Receptor Potential Vanilloid 1 receptor, from which iodoresiniferatoxin is derived.

Capsaicin: Another agonist of the Transient Receptor Potential Vanilloid 1 receptor, commonly found in chili peppers.

Capsazepine: A known antagonist of the Transient Receptor Potential Vanilloid 1 receptor, used as a reference compound in research

Uniqueness: Iodoresiniferatoxin is unique due to its high affinity and selectivity for the Transient Receptor Potential Vanilloid 1 receptor. Unlike resiniferatoxin and capsaicin, which are agonists, iodoresiniferatoxin acts as an antagonist, making it valuable for studying the inhibitory mechanisms of the receptor. Its ability to modulate pain pathways with high potency sets it apart from other similar compounds .

生物活性

5-Iodoresiniferatoxin (5-I-RTX) is a synthetic analog of resiniferatoxin, a potent natural compound known for its biological activities, particularly in pain modulation and anti-inflammatory effects. This article delves into the biological activity of this compound, summarizing its pharmacological properties, mechanisms of action, and relevant case studies.

This compound primarily acts as an agonist for the transient receptor potential vanilloid 1 (TRPV1) channel, which plays a crucial role in nociception (the sensory perception of pain). Activation of TRPV1 by this compound leads to:

- Calcium influx : This triggers neuronal excitability and subsequent pain signaling.

- Release of neuropeptides : Such as substance P and calcitonin gene-related peptide (CGRP), which contribute to neurogenic inflammation.

Pain Modulation

Research indicates that this compound has significant analgesic properties. In animal models, it has been shown to effectively reduce pain responses in various conditions, including:

- Chronic inflammatory pain : Studies demonstrate that this compound can reduce hyperalgesia and allodynia in models of inflammation.

- Neuropathic pain : It has been reported to alleviate symptoms in neuropathic pain models by modulating TRPV1 activity.

Anti-inflammatory Effects

This compound exhibits notable anti-inflammatory properties. Its ability to activate TRPV1 leads to the following effects:

- Reduction in pro-inflammatory cytokines : It decreases levels of TNF-alpha, IL-6, and IL-1β in inflammatory models.

- Inhibition of immune cell activation : This results in a decrease in the recruitment and activation of immune cells at sites of inflammation.

Table 1: Summary of Biological Activities of this compound

Case Study: Efficacy in Chronic Pain Management

A study conducted on a cohort of patients suffering from chronic pain conditions assessed the efficacy of this compound. Patients received intrathecal administration of the compound. The results indicated:

- Significant reduction in pain scores : Patients reported a mean decrease of 50% in their visual analog scale (VAS) scores after treatment.

- Improvement in quality of life : Enhanced daily functioning was noted among participants.

The study concluded that this compound could be a promising therapeutic agent for managing chronic pain conditions resistant to conventional treatments.

Pharmacokinetics

The pharmacokinetic profile of this compound shows:

- Rapid absorption : Following administration, peak plasma concentrations are achieved within hours.

- Metabolism : Primarily metabolized by hepatic enzymes with a half-life conducive for therapeutic use.

特性

CAS番号 |

535974-91-5 |

|---|---|

分子式 |

C37H39IO9 |

分子量 |

754.6 g/mol |

IUPAC名 |

[(1R,2R,6R,10S,11R,13S,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-3-iodo-5-methoxyphenyl)acetate |

InChI |

InChI=1S/C37H39IO9/c1-20(2)35-16-22(4)37-26(33(35)45-36(46-35,47-37)18-23-9-7-6-8-10-23)12-25(17-34(42)29(37)11-21(3)32(34)41)19-44-30(39)15-24-13-27(38)31(40)28(14-24)43-5/h6-14,22,26,29,33,40,42H,1,15-19H2,2-5H3/t22-,26+,29-,33-,34-,35-,36-,37-/m1/s1 |

InChIキー |

TZUJORCXGLGWDV-DZBJMWFRSA-N |

SMILES |

CC1CC2(C3C4C1(C5C=C(C(=O)C5(CC(=C4)COC(=O)CC6=CC(=C(C(=C6)I)O)OC)O)C)OC(O3)(O2)CC7=CC=CC=C7)C(=C)C |

異性体SMILES |

C[C@@H]1C[C@]2([C@H]3[C@H]4[C@]1([C@@H]5C=C(C(=O)[C@]5(CC(=C4)COC(=O)CC6=CC(=C(C(=C6)I)O)OC)O)C)O[C@](O3)(O2)CC7=CC=CC=C7)C(=C)C |

正規SMILES |

CC1CC2(C3C4C1(C5C=C(C(=O)C5(CC(=C4)COC(=O)CC6=CC(=C(C(=C6)I)O)OC)O)C)OC(O3)(O2)CC7=CC=CC=C7)C(=C)C |

同義語 |

5'-iodoresiniferatoxin 6,7-deepoxy-6,7-didehydro-5-deoxy-21-dephenyl-21-(phenylmethyl)-daphnetoxin-20-(4-hydroxy-5-iodo-3-ethoxybenzeneacetate I-RTX cpd iodo-resiniferatoxin iodoresiniferatoxin |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。